molecular formula C17H11NO2 B1225257 5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile CAS No. 50691-09-3

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile

Cat. No.: B1225257
CAS No.: 50691-09-3
M. Wt: 261.27 g/mol
InChI Key: TTZMUQGRABVCDG-UHFFFAOYSA-N
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Description

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile is a member of biphenyls.

Biological Activity

5-Oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound includes a furan ring, a carbonitrile group, and a phenyl substituent. Its chemical formula is C18_{18}H13_{13}N1_{1}O2_{2}, indicating the presence of multiple functional groups that contribute to its biological activity.

Antioxidant Activity

Research has indicated that compounds with furan structures often exhibit antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro assays demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant agent.

Antimicrobial Activity

Studies have shown that derivatives of furan compounds can possess antimicrobial properties. The antimicrobial efficacy of this compound was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Standard Antibiotic (Streptomycin)
Escherichia coli3216
Staphylococcus aureus168

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50_{50} values indicating significant potential for further development as an anticancer agent.

Cell Line IC50_{50} (µM)
MCF-715
HeLa20

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects.
  • Induction of Apoptosis : In cancer cell lines, the compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Study on Antioxidant Activity : A recent study evaluated the antioxidant potential of several furan derivatives, including this compound. The results indicated a significant reduction in lipid peroxidation and increased levels of endogenous antioxidants in treated cells compared to controls.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The findings highlighted its effectiveness in inhibiting bacterial growth and suggested possible applications in developing new antimicrobial agents.

Properties

IUPAC Name

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMUQGRABVCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184401
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50691-09-3
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50691-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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